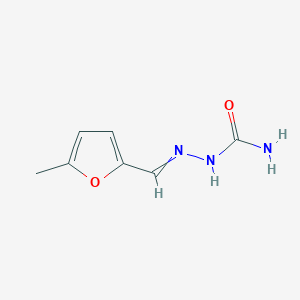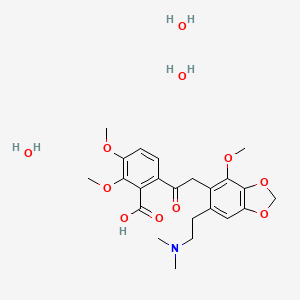
2-Amino-6,6,6-trifluorohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride is a synthetic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a hexanoic acid derivative.
Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed.
Purification: The final product is purified using crystallization, filtration, and drying techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Methyl derivatives.
Substitution Products: Amides, esters.
Scientific Research Applications
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The hydrochloride salt form increases the compound’s solubility in aqueous environments, facilitating its use in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
- (S)-2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
Uniqueness
(S)-2-Amino-6,6,6-trifluorohexanoic acid hydrochloride is unique due to its longer carbon chain, which may influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11ClF3NO2 |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
2-amino-6,6,6-trifluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)3-1-2-4(10)5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
InChI Key |
DRKZIKWYFVGROA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)



![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)




![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)

